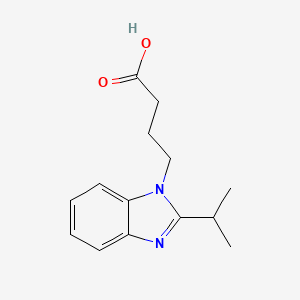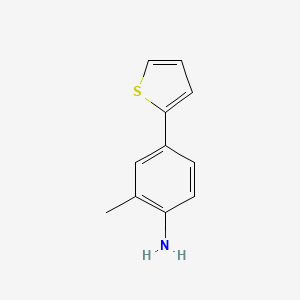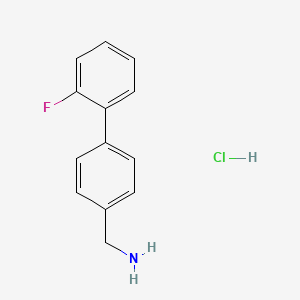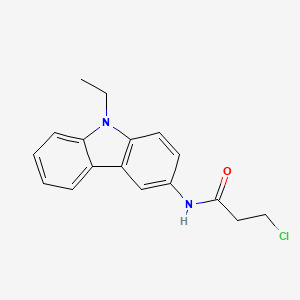![molecular formula C13H9F4N B3164744 3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 893732-64-4](/img/structure/B3164744.png)
3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
描述
3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, which are crucial for its use in pharmaceuticals and agrochemicals .
作用机制
Target of Action
Similar compounds have been found to inhibit human coagulation factor xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
Similar compounds have been found to act as competitive inhibitors of their target enzymes . They bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s function .
Biochemical Pathways
Similar compounds have been found to affect the coagulation cascade by inhibiting factor xa . This inhibition prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin and ultimately leading to a decrease in clot formation .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and a long plasma half-life . These properties suggest that the compound could be effectively absorbed into the bloodstream, distributed throughout the body, metabolized, and then excreted .
Result of Action
Similar compounds have been found to produce anticoagulant effects in human plasma . This suggests that the compound could potentially be used as an anticoagulant, reducing the risk of blood clot formation .
生化分析
Biochemical Properties
3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes, making it a valuable tool in enzyme inhibition studies. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, which can inhibit the enzyme’s activity and provide insights into the enzyme’s function and structure.
Cellular Effects
The effects of 3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by binding to transcription factors or modifying histone proteins, thereby affecting the transcriptional activity of specific genes . These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its fluoro and trifluoromethyl groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling events . Additionally, it can induce changes in gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These metabolic interactions can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, the compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can affect its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics in biological systems.
Subcellular Localization
The subcellular localization of 3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is a key factor in determining its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, the compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression . Similarly, it can be targeted to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon–carbon bonds between aryl halides and organoboron compounds . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process .
化学反应分析
Types of Reactions
3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted biphenyl derivatives .
科学研究应用
3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
相似化合物的比较
Similar Compounds
Fluoxetine: An antidepressant that contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: A pre-emergent herbicide containing a trifluoromethyl group.
Uniqueness
3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which combines both fluorine and trifluoromethyl groups on a biphenyl scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
属性
IUPAC Name |
2-fluoro-4-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFDOVRLUBICII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164685.png)
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3164693.png)

![Pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3164714.png)
![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)
![Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)

![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3164752.png)
![1-[5-(3-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B3164760.png)
![1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164762.png)
![1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164767.png)
